molecular formula C29H27FN4O2 B2708418 N-benzyl-2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide CAS No. 1189895-21-3

N-benzyl-2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]acetamide

Cat. No.: B2708418
CAS No.: 1189895-21-3
M. Wt: 482.559
InChI Key: OGEZKXVHMAAROY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, an oxadiazole ring, a pyrazolopyridine ring, and a thiophene ring. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecule’s structure includes several aromatic rings (phenyl, oxadiazole, and thiophene), which contribute to its stability. The pyrazolopyridine ring is a fused ring system that may also contribute to the molecule’s properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the oxadiazole ring might undergo reactions at the nitrogen atoms, and the thiophene ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, its molecular weight, and the presence of hydrogen bond donors and acceptors .

Scientific Research Applications

Anticancer Activities

The derivative families of 1,3,4-oxadiazoles, including compounds with structural similarities to 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, have been extensively researched for their anticancer properties. Synthesis and investigation of these compounds reveal moderate cytotoxicity against MCF-7 breast cancer cell lines, highlighting their potential as anticancer agents. The study emphasizes the role of substituents on the tetrahydropyridine ring in influencing biological activity, suggesting avenues for the design of novel anticancer drugs (Redda & Gangapuram, 2007).

Synthesis and Reactivity

Research into the synthesis of fused pyridine-4-carboxylic acids, including structures related to the compound of interest, has been explored through Combes-type reactions. These studies demonstrate the versatility of such compounds in further chemical transformations, laying the groundwork for the development of new pharmaceuticals and materials (Volochnyuk et al., 2010).

Heterocyclic Chemistry

The exploration of heterocyclic chemistry, including pyrazolo and pyridine derivatives, has led to the creation of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. The synthesis of new series of pyridine and fused pyridine derivatives, as well as the investigation into their properties, underscores the importance of these compounds in advancing scientific and technological frontiers (Al-Issa, 2012).

Optical and Electronic Properties

The study of the structural, optical, and junction characteristics of pyrazolo pyridine derivatives reveals their potential in electronic and photonic applications. These compounds display unique optical energy gaps and diode characteristics, suggesting their suitability for use in light-emitting devices and sensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Corrosion Inhibition

Aryl pyrazolo pyridine derivatives have been studied for their corrosion inhibition properties on copper in hydrochloric acid systems. Electrochemical and quantum chemical methods indicate that these compounds are effective cathodic type inhibitors, offering protection against corrosion and highlighting their potential in industrial applications (Sudheer & Quraishi, 2015).

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Compounds with similar structures are often studied for their potential as pharmaceuticals or other biologically active compounds. Therefore, future research could involve studying this compound’s biological activity, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .

Mechanism of Action

    Target of action

    Compounds with similar structures have been found to exhibit antioxidant and anti-inflammatory activities . They may interact with enzymes such as lipoxygenase (LOX), which plays a key role in the inflammatory response .

    Mode of action

    These compounds could potentially inhibit the activity of LOX, thereby reducing the production of inflammatory mediators .

    Biochemical pathways

    By inhibiting LOX, these compounds could affect the arachidonic acid pathway, which is involved in the inflammatory response .

    Result of action

    The potential inhibition of LOX could lead to a reduction in inflammation and oxidative stress .

Properties

IUPAC Name

N-benzyl-2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O2/c30-24-13-11-23(12-14-24)28-32-26-19-33(18-22-9-5-2-6-10-22)16-15-25(26)29(36)34(28)20-27(35)31-17-21-7-3-1-4-8-21/h1-14H,15-20H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEZKXVHMAAROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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